n-(4-Fluorophenyl)-n'-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine
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Overview
Description
N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenyl group, a hydroxy-pyrimidinyl group, and a guanidine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring by reacting the fluorophenyl intermediate with appropriate reagents under controlled conditions.
Guanidine Introduction:
Industrial Production Methods
Industrial production of N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide
Uniqueness
N-(4-Fluorophenyl)-N’-[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C13H14FN5O2 |
---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C13H14FN5O2/c1-21-7-10-6-11(20)18-13(17-10)19-12(15)16-9-4-2-8(14)3-5-9/h2-6H,7H2,1H3,(H4,15,16,17,18,19,20) |
InChI Key |
MJKVKOKYYKKMPU-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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